N-(2-chloro-5-iodophenyl)-2-methoxypropanamide
CAS No.:
Cat. No.: VC20732640
Molecular Formula: C10H11ClINO2
Molecular Weight: 339.56 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H11ClINO2 |
|---|---|
| Molecular Weight | 339.56 g/mol |
| IUPAC Name | N-(2-chloro-5-iodophenyl)-2-methoxypropanamide |
| Standard InChI | InChI=1S/C10H11ClINO2/c1-6(15-2)10(14)13-9-5-7(12)3-4-8(9)11/h3-6H,1-2H3,(H,13,14) |
| Standard InChI Key | WKWSQUYBMNSZNP-UHFFFAOYSA-N |
| Canonical SMILES | CC(C(=O)NC1=C(C=CC(=C1)I)Cl)OC |
Introduction
Synthesis
The synthesis of N-(2-chloro-5-iodophenyl)-2-methoxypropanamide could involve the reaction of 2-chloro-5-iodoaniline with 2-methoxypropanoyl chloride in the presence of a base. This method is common for forming amide bonds.
python# Example Synthesis Reaction from rdkit import Chem # Define reactants aniline = Chem.MolFromSmiles("Clc1ccc(I)c(N)c1") propanoyl_chloride = Chem.MolFromSmiles("CCOC(=O)Cl") # Define the reaction reaction = Chem.AllChem.ReactionFromSmarts("[#6:1]-N-[#6:2]-[Cl:3]>>[#6:1]-N-[#6:2]-C(=O)-CC-O") # Perform the reaction products = reaction.RunReactants((aniline, propanoyl_chloride)) # Print the product for product in products: print(Chem.MolToSmiles(product[0]))
Spectroscopic Analysis
Spectroscopic methods like NMR and FTIR would be essential for characterizing this compound. For example, the NMR spectrum would show signals corresponding to the methoxy group and the aromatic protons, while FTIR would reveal peaks for the amide carbonyl and aromatic C-H bonds.
| Spectroscopic Method | Expected Signals |
|---|---|
| 1H NMR | Methoxy protons (~3.5 ppm), aromatic protons (~7-8 ppm) |
| 13C NMR | Carbonyl carbon (~170 ppm), aromatic carbons (~120-150 ppm) |
| FTIR | Amide carbonyl stretch (~1650 cm^-1), aromatic C-H stretch (~3000-3100 cm^-1) |
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